molecular formula C12H25NO3 B11752811 tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate

tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate

Cat. No.: B11752811
M. Wt: 231.33 g/mol
InChI Key: CIWJUSQLLYOHTI-JTQLQIEISA-N
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Description

Tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxyheptan group, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate heptan derivative. One common method involves the use of tert-butyl carbamate and a heptan-3-ol derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The purification of the product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate is unique due to its specific combination of functional groups and stereochemistry. The presence of the hydroxyheptan moiety provides distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

IUPAC Name

tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate

InChI

InChI=1S/C12H25NO3/c1-5-6-7-10(8-9-14)13-11(15)16-12(2,3)4/h10,14H,5-9H2,1-4H3,(H,13,15)/t10-/m0/s1

InChI Key

CIWJUSQLLYOHTI-JTQLQIEISA-N

Isomeric SMILES

CCCC[C@@H](CCO)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCC(CCO)NC(=O)OC(C)(C)C

Origin of Product

United States

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